molecular formula C5H7N3O2 B13546355 3-(aminomethyl)-1H-pyrazole-5-carboxylic acid

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13546355
M. Wt: 141.13 g/mol
InChI Key: MGBKZBDIAHTJSC-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that contains both an amino group and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method is the reaction of 3-(chloromethyl)-1H-pyrazole-5-carboxylic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-1H-pyrazole-4-carboxylic acid
  • 3-(aminomethyl)-1H-pyrazole-5-carboxamide
  • 3-(aminomethyl)-1H-pyrazole-5-carboxylate

Uniqueness

3-(aminomethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the pyrazole ring. This positioning can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

5-(aminomethyl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C5H7N3O2/c6-2-3-1-4(5(9)10)8-7-3/h1H,2,6H2,(H,7,8)(H,9,10)

InChI Key

MGBKZBDIAHTJSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(=O)O)CN

Origin of Product

United States

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